2-{2-[(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol
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Description
This compound is a versatile chemical with vast potential in scientific research. It’s a complex molecule with a pyrazolo[1,5-a]pyrimidin core, a tert-butyl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a pyrazolo[1,5-a]pyrimidin core, a tert-butyl group, and a phenyl group . The exact structure would require more detailed analysis, possibly involving techniques like X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Reactivity and Synthetic Applications
Recyclization and Rearrangement : Pyrazolo[1,5-a]pyrimidines undergo interesting chemical transformations. Studies have shown that ethyl ethoxymethyleneacetoacetate can condense with amidine fragments to give carbethoxy derivatives, which can rearrange under basic conditions to form hydroxypyrazolo[1,5-a]pyrimidines. These reactions are pivotal for synthesizing various derivatives, highlighting the compound's versatility in organic synthesis (Danagulyan et al., 2005).
Cyclization Reactions : The cyclization of ethyl ethoxymethylenecyanoacetate with hydrazino derivatives in the presence of pyridine produces pyrazolopyrimidines. This method showcases the compound's role in creating complex heterocyclic systems, which are crucial in the development of pharmaceuticals and agrochemicals (Saito et al., 1974).
Chemical Structure Analysis
X-Ray Crystallography : The structural elucidation of pyrazolo[1,5-a]pyrimidines and their derivatives is critical for understanding their chemical behavior and potential applications. X-ray analysis has been employed to determine the configurations and conformations of these compounds, aiding in the development of new materials and drugs (Clayton et al., 1980).
Biological Applications
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. This research indicates the potential of these compounds in medical applications, particularly in developing new therapeutic agents (Rahmouni et al., 2016).
Properties
IUPAC Name |
2-[2-[(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-20(2,3)17-13-18(21-9-11-26-12-10-25)24-19(23-17)16(14-22-24)15-7-5-4-6-8-15/h4-8,13-14,21,25H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGORAXNQDKDMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCOCCO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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